7-[3-(Triethoxysilyl)propyl]-2H-1-benzopyran-2-one
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Overview
Description
7-[3-(Triethoxysilyl)propyl]-2H-1-benzopyran-2-one: is a compound that combines the structural features of a benzopyran (coumarin) and a triethoxysilyl group. The benzopyran structure is known for its fluorescence properties, while the triethoxysilyl group is often used in materials science for its ability to form strong bonds with various substrates, including glass and metals. This unique combination makes the compound valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-(Triethoxysilyl)propyl]-2H-1-benzopyran-2-one typically involves the reaction of 7-hydroxy-2H-1-benzopyran-2-one with 3-(triethoxysilyl)propyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the triethoxysilyl group .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for the addition of reagents and the removal of by-products can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzopyran moiety can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of the benzopyran ring can lead to the formation of dihydrobenzopyran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can react with the triethoxysilyl group under mild conditions.
Major Products
The major products formed from these reactions include various substituted benzopyran derivatives and silane-modified compounds, which can be used in further applications such as coatings and adhesives .
Scientific Research Applications
Chemistry
In chemistry, 7-[3-(Triethoxysilyl)propyl]-2H-1-benzopyran-2-one is used as a precursor for the synthesis of hybrid organic-inorganic materials. Its ability to form strong bonds with silica and other substrates makes it valuable in the development of advanced materials for catalysis and separation processes .
Biology
The compound’s fluorescence properties are exploited in biological research for imaging and diagnostic applications. It can be used as a fluorescent probe to study various biological processes at the cellular level .
Medicine
In medicine, the compound is investigated for its potential use in drug delivery systems. The triethoxysilyl group allows for the attachment of the compound to various drug carriers, enhancing the delivery and efficacy of therapeutic agents .
Industry
In the industrial sector, this compound is used in the formulation of coatings and adhesives. Its ability to improve the adhesion of coatings to various substrates makes it valuable in the production of high-performance materials .
Mechanism of Action
The mechanism of action of 7-[3-(Triethoxysilyl)propyl]-2H-1-benzopyran-2-one involves its ability to form strong covalent bonds with substrates through the triethoxysilyl group. This bonding enhances the stability and durability of the materials in which it is incorporated. The benzopyran moiety’s fluorescence properties are utilized in imaging applications, where it acts as a probe that emits light upon excitation .
Comparison with Similar Compounds
Similar Compounds
- 3-(Triethoxysilyl)propyl isocyanate
- 3-(Trimethoxysilyl)propyl methacrylate
- 3-(Aminopropyl)triethoxysilane
Uniqueness
Compared to similar compounds, 7-[3-(Triethoxysilyl)propyl]-2H-1-benzopyran-2-one is unique due to its combination of fluorescence properties and strong bonding capabilities. While other compounds may offer similar bonding properties, the addition of the benzopyran moiety provides additional functionality, making it suitable for applications that require both strong adhesion and fluorescence .
Properties
CAS No. |
511274-79-6 |
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Molecular Formula |
C18H26O5Si |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
7-(3-triethoxysilylpropyl)chromen-2-one |
InChI |
InChI=1S/C18H26O5Si/c1-4-20-24(21-5-2,22-6-3)13-7-8-15-9-10-16-11-12-18(19)23-17(16)14-15/h9-12,14H,4-8,13H2,1-3H3 |
InChI Key |
HTVUSFYAHVYLLE-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCC1=CC2=C(C=C1)C=CC(=O)O2)(OCC)OCC |
Origin of Product |
United States |
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